7-Tetradecyn-1-ol
Description
7-Tetradecyn-1-ol (C₁₄H₂₆O) is a terminal alkyne alcohol with a 14-carbon chain and a triple bond at position 7. It serves as a critical precursor in synthesizing insect sex pheromones such as (Z)-7-tetradecenyl acetate and (Z)-7-tetradecenal, which are pivotal in pest control strategies targeting species like the Holcocerus hippophaecolus and Trichoplusia ni . Additionally, it is an intermediate in the production of (Z)-7-tetradecenol, a sphingoid base derivative with demonstrated cytotoxicity against human colon cancer cells . Its structural uniqueness—a combination of a long hydrocarbon chain, alkyne functionality, and terminal hydroxyl group—dictates its reactivity and biological relevance.
Properties
CAS No. |
37011-94-2 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-7-yn-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-6,9-14H2,1H3 |
InChI Key |
QMSNUMIZMZJEOG-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCCCCCCO |
Canonical SMILES |
CCCCCCC#CCCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyne Alcohols
Key Findings :
- Chain Length : Longer chains (e.g., 2-Heptadecyn-1-ol) reduce volatility and enhance lipid solubility, favoring membrane interactions .
- Triple Bond Position : The position of the alkyne affects molecular geometry and interaction with enzymes. For example, this compound’s triple bond at position 7 aligns with pheromone biosynthetic pathways in insects .
- Functional Group Combinations : (E)-Tridec-4-en-7-yn-1-ol’s dual alkene and alkyne groups increase reactivity in polymerization but reduce specificity in biological systems .
Alkene Alcohols
Key Findings :
- Stereochemistry : The Z-configuration in cis-7-Tetradecen-1-ol enhances binding to insect pheromone receptors compared to E-isomers .
- Isotopic Labeling: (11E)-Tetradecen-1-ol-d5’s deuterium atoms enable precise tracking in metabolic pathways, a feature absent in non-labeled compounds like this compound .
Saturated Alcohols
| Compound | Molecular Formula | Functional Groups | Key Differences vs. This compound | Applications | References |
|---|---|---|---|---|---|
| Tetradecan-1-ol | C₁₄H₃₀O | Saturated, -OH | No unsaturated bonds, higher stability | Surfactants, emulsifiers | |
| 1-Decanol | C₁₀H₂₂O | Saturated, -OH | Shorter chain (10C) | Solvent, plasticizer |
Key Findings :
- Reactivity : Saturated alcohols like Tetradecan-1-ol lack the alkyne/alkene reactivity, making them less useful in cross-coupling reactions but more stable in industrial formulations .
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